Furin Inhibition Ki = 1.5 µM with >20-Fold Selectivity Over Off-Target Trypsin-Like Serine Proteases
The terephthalaldehyde-derived bis-amidinohydrazone (identical to N,N-(4-Xylylidene)bisaminoguanidine) inhibits the proprotein convertase furin with an inhibitory constant Ki of 1.5 µM, representing the most potent compound identified in the first-generation screening series [1]. Critically, this compound exhibits a selectivity window of >20-fold against the related trypsin-like serine proteases thrombin, factor Xa, and plasmin, each displaying Ki values >30 µM [1]. By comparison, later-generation optimized furin inhibitors from the same chemical series (compounds 17 and 21) achieved superior furin potency (Ki = 0.46 µM and 0.59 µM, respectively) but compound 17 retains a guanidino residue associated with higher basicity and potentially altered selectivity . The target compound's differentiation therefore lies not in absolute furin potency but in its balanced profile of moderate furin inhibition combined with high selectivity against coagulation serine proteases, attributable to its weakly basic amidinohydrazone groups (calculated pKa ~8.03) . This is in contrast to classical furin inhibitors containing strongly basic guanidino or amidino groups (pKa typically >12) that often exhibit broader serine protease cross-reactivity .
| Evidence Dimension | Furin inhibitory potency (Ki) and selectivity versus trypsin-like serine proteases |
|---|---|
| Target Compound Data | Ki (furin) = 1.5 µM; Ki (thrombin, factor Xa, plasmin) > 30 µM. Selectivity window >20-fold. |
| Comparator Or Baseline | Compound 17 (optimized analog): Ki (furin) = 0.46 µM, contains guanidino residue. Compound 21: Ki (furin) = 0.59 µM, contains only weakly basic amidinohydrazone groups. Classical guanidino/amidino furin inhibitors: pKa >12, broader cross-reactivity. |
| Quantified Difference | Target compound is approximately 3-fold less potent on furin than the most potent analog 17, but maintains comparable selectivity. Differentiation is qualitative: target compound uniquely combines moderate furin inhibition with high trypsin-like protease selectivity within the bis-amidinohydrazone chemical space. |
| Conditions | In vitro enzyme inhibition assay using recombinant human furin and fluorogenic substrate; selectivity assessed against human thrombin, factor Xa, and plasmin. (Sielaff dissertation, Philipps-Universität Marburg, 2011; Sielaff et al., Bioorg. Med. Chem. Lett., 2011). |
Why This Matters
For researchers developing antiviral agents targeting furin-dependent viral activation (e.g., highly pathogenic avian influenza H5/H7, SARS-CoV-2 spike processing), the target compound's selectivity profile minimizes the risk of bleeding complications associated with off-target inhibition of coagulation serine proteases—a key differentiator for translational development compared to non-selective polybasic furin inhibitors.
- [1] Sielaff, F. (2011). Synthese und Charakterisierung von Inhibitoren der hämagglutininspaltenden Proteasen Furin und HAT. Doctoral dissertation, Philipps-Universität Marburg. Reports Ki (furin) = 1.5 µM for the terephthalaldehyde-derived inhibitor; selectivity Ki > 30 µM for thrombin, factor Xa, and plasmin. View Source
